ethyl (5Z)-2-(4-ethylanilino)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate
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Overview
Description
ETHYL (5Z)-2-[(4-ETHYLPHENYL)AMINO]-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-2-[(4-ETHYLPHENYL)AMINO]-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-2-[(4-ETHYLPHENYL)AMINO]-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-2-[(4-ETHYLPHENYL)AMINO]-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL (5Z)-2-[(4-ETHYLPHENYL)AMINO]-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives with similar structural features.
Uniqueness
What sets this compound apart is its unique combination of substituents, which may confer specific chemical and biological properties. This uniqueness can make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H27NO7S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-ethylphenyl)imino-4-hydroxy-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H27NO7S/c1-5-16-7-10-18(11-8-16)27-25-23(26(30)33-6-2)24(29)21(35-25)14-17-9-12-19(20(13-17)31-3)34-15-22(28)32-4/h7-14,29H,5-6,15H2,1-4H3/b21-14-,27-25? |
InChI Key |
LSYBLCJTKUFIOH-PPTQLFOTSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC(=C(C=C3)OCC(=O)OC)OC)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC(=C(C=C3)OCC(=O)OC)OC)S2)O)C(=O)OCC |
Origin of Product |
United States |
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